molecular formula C20H20ClN3O3S B15170792 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea CAS No. 918493-68-2

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea

Cat. No.: B15170792
CAS No.: 918493-68-2
M. Wt: 417.9 g/mol
InChI Key: YBJNRKHHFNAFDJ-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea is a synthetic urea derivative featuring a benzenesulfonyl group attached to the 3-position of a 5-chloroindole core, with a cyclopentylurea moiety at the 2-position.

Properties

CAS No.

918493-68-2

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-cyclopentylurea

InChI

InChI=1S/C20H20ClN3O3S/c21-13-10-11-17-16(12-13)18(28(26,27)15-8-2-1-3-9-15)19(23-17)24-20(25)22-14-6-4-5-7-14/h1-3,8-12,14,23H,4-7H2,(H2,22,24,25)

InChI Key

YBJNRKHHFNAFDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Chlorination: The 5-position of the indole ring is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Urea Formation: Finally, the cyclopentylurea moiety is introduced by reacting the chlorinated indole derivative with cyclopentyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Amino or thio-substituted indole derivatives.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The chloro substituent and cyclopentylurea moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Functional Group Variations

The target compound’s urea group distinguishes it from benzenesulfonyl derivatives in , which include cyanamide potassium salts (e.g., compounds 3–7) and a guanidine derivative (compound 11). Key differences:

  • Urea vs. For example, compound 11 (guanidine derivative) showed altered solubility in polar solvents compared to cyanamide salts .
  • Cyclopentyl Substituent : The cyclopentyl group in the target compound may confer steric bulk and lipophilicity, contrasting with the benzylthio or trifluoromethylbenzylthio groups in ’s compounds, which introduce π-π interactions or electron-withdrawing effects .

Substituent Effects on Physicochemical Properties

Substituents on the benzenesulfonyl-indole scaffold significantly influence properties:

Compound Core Structure Substituent(s) Key Functional Group Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound 5-Chloroindole 3-Benzenesulfonyl, 2-cyclopentylurea Urea Not Reported Hypothetical: SO₂ IR ~1350–1150 cm⁻¹
Compound 3 () 4-Chloro-5-methylbenzene 2-Benzylthio Cyanamide (K⁺ salt) Reported Benzyl C-H stretch (IR: ~2800 cm⁻¹)
Compound 4 () 4-Chloro-5-methylbenzene 4-Trifluoromethylbenzylthio Cyanamide (K⁺ salt) Reported CF₃ signal (¹⁹F NMR: ~-60 ppm)
Compound 11 () 4-Chloro-5-methylbenzene 2-Benzylthio Guanidine Reported NH₂ protons (¹H NMR: δ ~6.5–7.5 ppm)
  • Chloro Substituent : The 5-chloroindole in the target compound may increase hydrophobicity and influence π-stacking interactions compared to the 4-chloro-5-methylbenzene derivatives in .

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, the following hypotheses can be drawn:

  • Bioactivity: Urea derivatives often exhibit kinase or protease inhibitory activity.
  • Solubility : The cyclopentyl group may reduce aqueous solubility compared to ’s potassium salts, necessitating formulation optimization.

Future studies should prioritize experimental validation of these comparisons, including SAR studies and pharmacokinetic profiling.

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